molecular formula C7H12N2O B2725010 1-(Piperazin-1-yl)prop-2-en-1-one CAS No. 45764-34-9

1-(Piperazin-1-yl)prop-2-en-1-one

Cat. No. B2725010
CAS RN: 45764-34-9
M. Wt: 140.186
InChI Key: ZVUAMUKZHFTJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperazin-1-yl)prop-2-en-1-one is a chemical compound with the CAS number 45764-34-9 .


Molecular Structure Analysis

The InChI code for 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is 1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H . This indicates that the molecule consists of a piperazine ring attached to a prop-2-en-1-one group.


Physical And Chemical Properties Analysis

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride has a molecular weight of 176.65 . It is a white solid and should be stored at 0-8°C .

Scientific Research Applications

Chemical Intermediate

“1-(Piperazin-1-yl)prop-2-en-1-one” serves as a useful intermediate in the synthesis of several novel organic compounds . These include amides, sulphonamides, azetidinones, and imidazolinones .

Antitumor Activity

Compounds derived from “1-(Piperazin-1-yl)prop-2-en-1-one” have been applied in antitumor therapeutic areas . This suggests potential use in the development of new cancer treatments.

Antifungal Activity

These derived compounds also show antifungal properties . This indicates their potential use in the treatment of fungal infections.

Antidepressant Activity

The compounds have been used in the area of antidepressant therapeutics . This suggests they could be used in the development of new drugs for treating depression.

Antiviral Activity

The compounds have shown antiviral properties . This indicates their potential use in the treatment of viral infections.

Material Science

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

Anticancer Activities

Chalcone compounds with a piperazine ring, such as “1-(Piperazin-1-yl)prop-2-en-1-one”, have shown anticancer activities . This suggests their potential use in the development of new cancer treatments.

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using “1-(Piperazin-1-yl)prop-2-en-1-one”, have shown potential as anti-HIV-1 agents .

Safety and Hazards

The compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

1-piperazin-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-7(10)9-5-3-8-4-6-9/h2,8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUAMUKZHFTJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.